

comparing Isometronidazole-D4 with its non-deuterated analog

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Compound of Interest

Compound Name: *Isometronidazole-D4*

Cat. No.: *B2532267*

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An Objective Comparison of **Isometronidazole-D4** and Metronidazole for Researchers

Introduction

Metronidazole is a cornerstone antibiotic and antiprotozoal agent from the nitroimidazole class, widely used for treating infections caused by anaerobic bacteria and certain parasites.^[1]

Isometronidazole-D4 is its deuterated analog, where four hydrogen atoms on the hydroxyethyl side chain have been replaced with deuterium. This isotopic substitution, while seemingly minor, imparts distinct properties that are leveraged in both analytical and research settings. This guide provides an objective comparison of **Isometronidazole-D4** and its non-deuterated counterpart, focusing on their physicochemical properties, metabolic differences, and applications, supported by experimental data.

Data Presentation: Physicochemical Properties

The primary physical difference between the two molecules is their molecular weight, a direct result of the isotopic substitution. Other properties such as solubility and appearance are largely identical.

Property	Metronidazole	Isometronidazole-D4
Chemical Formula	$C_6H_9N_3O_3$ [2][3]	$C_6H_5D_4N_3O_3$ [4]
Molecular Weight	171.15 g/mol [5]	175.18 g/mol
Appearance	White to pale yellow crystalline powder	White to off-white solid
Unlabeled CAS No.	443-48-1	705-19-1

Comparative Analysis

Application in Bioanalysis

The most prevalent application of **Isometronidazole-D4** is as an internal standard (IS) for the quantitative analysis of metronidazole in biological matrices like plasma, bile, and feces. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard should have physicochemical properties nearly identical to the analyte but a different mass for distinct detection.

Isometronidazole-D4 fulfills this perfectly:

- It co-elutes with metronidazole during chromatographic separation.
- It exhibits similar ionization efficiency and extraction recovery.
- Its higher mass allows it to be distinguished from the non-deuterated metronidazole by the mass spectrometer.

This allows it to accurately correct for variations during sample preparation and analysis, leading to highly sensitive and rugged bioanalytical methods.

The Deuterium Kinetic Isotope Effect (KIE)

Replacing hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Cleavage of this bond is often a rate-limiting step in drug metabolism by cytochrome P450 enzymes. This phenomenon, known as the deuterium kinetic isotope effect (KIE), can lead to a slower rate of metabolism for the deuterated compound.

For metronidazole, this has potential therapeutic implications:

- **Increased Metabolic Stability:** A slower metabolism can increase the drug's biological half-life.
- **Enhanced Efficacy:** Some studies have shown that deuterated metronidazole exhibits better antibacterial activity against anaerobic bacteria compared to its non-deuterated form, which may be attributed to its increased stability.
- **Reduced Toxicity:** By altering metabolic pathways, deuteration can potentially reduce the formation of toxic metabolites.

Experimental Protocols

Quantification of Metronidazole in Human Plasma via LC-MS/MS

This section details a common experimental protocol for the accurate measurement of metronidazole in plasma samples using **Isometronidazole-D4** as an internal standard.

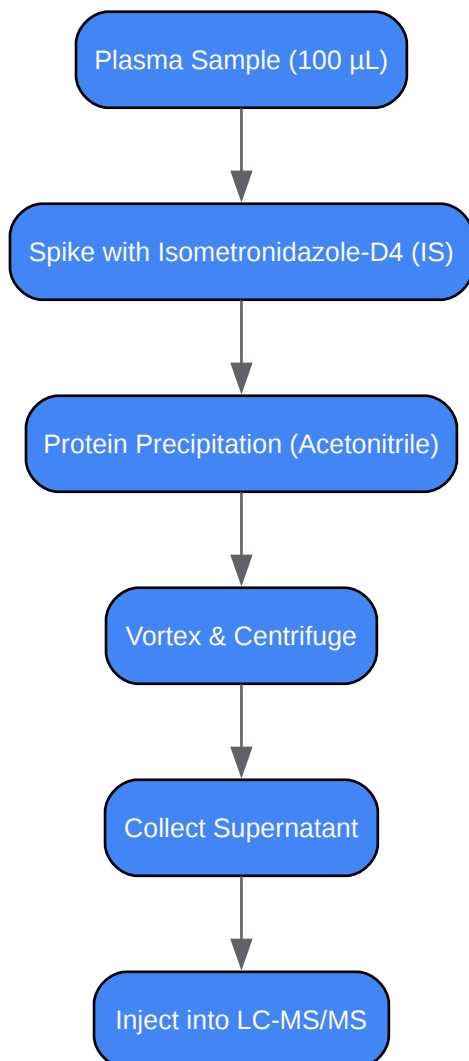
Methodology:

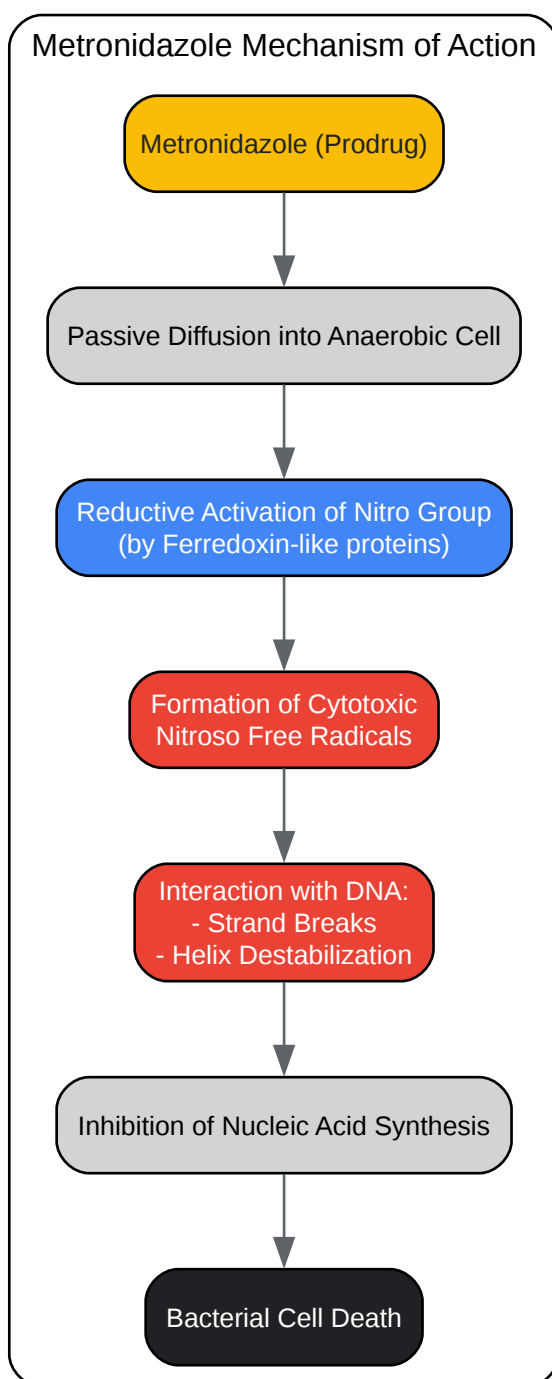
- **Sample Preparation:**
 - Pipette 100 µL of human plasma into a microcentrifuge tube.
 - Add the internal standard, **Isometronidazole-D4**.
 - Perform protein precipitation by adding acetonitrile.
 - Vortex the mixture to ensure thorough mixing and precipitation.
 - Centrifuge the sample to pellet the precipitated proteins.
 - Transfer the clear supernatant to an autosampler vial for analysis.
- **LC-MS/MS Conditions:**

- LC Column: C18 reverse-phase column (e.g., ACE C18, 100 × 4.6 mm, 5 μm).
- Mobile Phase: A mixture of acetonitrile and an aqueous buffer like 10.0 mM ammonium formate.
- Ionization: Electrospray Ionization (ESI) in positive mode.
- Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
 - MRM Transition for Metronidazole: m/z 172 > 128
 - MRM Transition for **Isometronidazole-D4**: m/z 176 > 132

Mandatory Visualizations

Experimental Workflow: Sample Preparation & Analysis





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